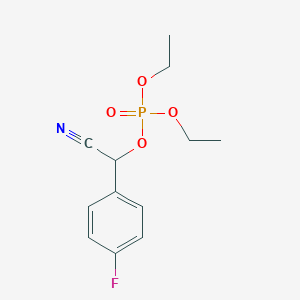![molecular formula C10H16O B12620458 (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one CAS No. 921223-41-8](/img/structure/B12620458.png)
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one is a bicyclic ketone compound known for its unique structural features and significant applications in various fields. This compound is characterized by its bicyclo[3.1.1]heptane framework, which includes three methyl groups and a ketone functional group. Its distinct structure contributes to its reactivity and utility in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable cyclohexane derivative with a ketone precursor in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The methyl groups and the bicyclic framework can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are used in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
作用機序
The mechanism of action of (1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(1R,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one: A stereoisomer with different spatial arrangement of atoms.
Camphor: Another bicyclic ketone with similar structural features but different functional groups.
Menthol: A bicyclic alcohol with a similar framework but different functional properties.
Uniqueness
(1S,4S,5S)-4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for various synthetic and industrial applications.
特性
CAS番号 |
921223-41-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1S,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChIキー |
QKGNSWNKNMFYRE-BIIVOSGPSA-N |
異性体SMILES |
C[C@H]1CC(=O)[C@H]2C[C@@H]1C2(C)C |
正規SMILES |
CC1CC(=O)C2CC1C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene](/img/structure/B12620376.png)
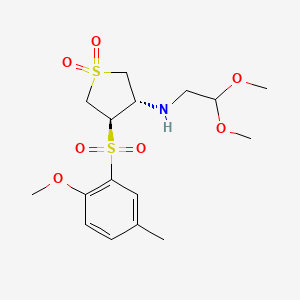

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-threonine](/img/structure/B12620416.png)

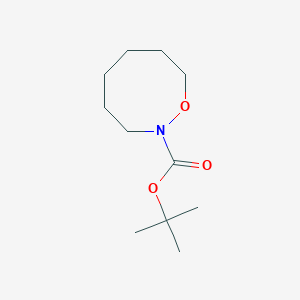
![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
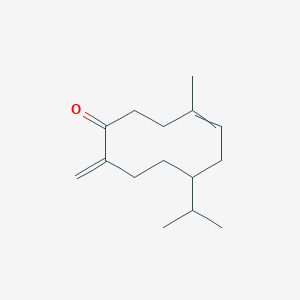
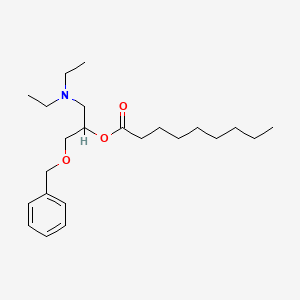
![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
